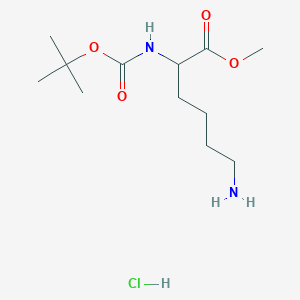
Boc-L-Lysine methyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Lysine methyl ester hydrochloride is a chemically protected form of the amino acid lysine. The compound is often used in peptide synthesis due to its protective group, which prevents the amino group on lysine from reacting during the peptide chain assembly process . The compound has the molecular formula C12H24N2O4·HCl and a molecular weight of 296.79 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Lysine methyl ester hydrochloride typically involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lysine.
Esterification: Boc-Lysine is then reacted with methyl formate to produce Boc-Lysine methyl ester.
Formation of Hydrochloride Salt: Finally, Boc-Lysine methyl ester is reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions, with careful control of temperature, pH, and reaction times to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-Lysine methyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Boc-L-Lysine.
Deprotection: The Boc group can be removed under acidic conditions to yield L-Lysine methyl ester hydrochloride.
Common Reagents and Conditions
Hydrolysis: Typically performed using water or aqueous acids.
Deprotection: Commonly achieved using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Boc-L-Lysine.
Deprotection: L-Lysine methyl ester hydrochloride.
Applications De Recherche Scientifique
Boc-L-Lysine methyl ester hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine :
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Chemical Synthesis: Serves as a starting material or intermediate in organic synthesis.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein modifications.
Mécanisme D'action
The primary function of Boc-L-Lysine methyl ester hydrochloride is to protect the amino group of lysine during peptide synthesis. The tert-butoxycarbonyl group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-Lysine: Similar in structure but lacks the methyl ester group.
Fmoc-L-Lysine methyl ester hydrochloride: Uses a different protective group (fluorenylmethyloxycarbonyl) but serves a similar purpose in peptide synthesis.
Uniqueness
Boc-L-Lysine methyl ester hydrochloride is unique due to its combination of the Boc protective group and the methyl ester group, which provides dual protection and versatility in synthetic applications .
Propriétés
IUPAC Name |
methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQENKCQXPGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
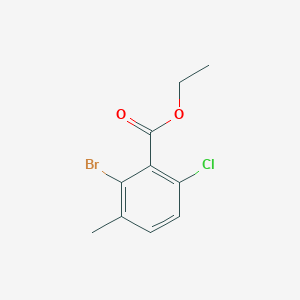
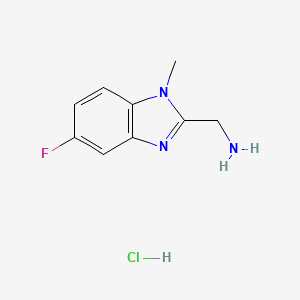
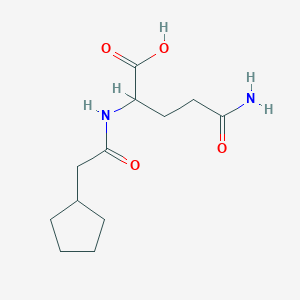

![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/no-structure.png)
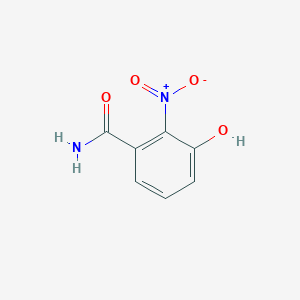
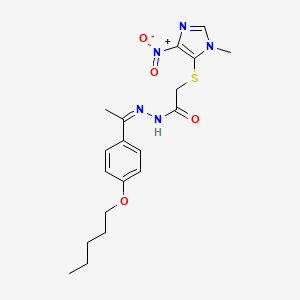
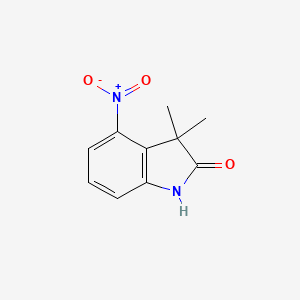
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)




